molecular formula C9H11NO4 B8443130 N-formyl-N-hydroxy-2-(3-hydroxyphenoxy)ethylamine

N-formyl-N-hydroxy-2-(3-hydroxyphenoxy)ethylamine

Cat. No. B8443130
M. Wt: 197.19 g/mol
InChI Key: PRAQHMQIHLWOTC-UHFFFAOYSA-N
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Patent
US06806369B2

Procedure details

A heterogeneous solution of N-formyl-N-hydroxy-2-(3-benzyloxyphenoxy)ethylamine (300 mg) and Pd/C (100 mg) in methanol (7 mL) was stirred under an H2 balloon for 3 h. The reaction mixture was then filtered through Celite, washing with CH2Cl2. The filtrate was concentrated to a yellow oil which was purified by reverse-phase HPLC to provide N-formyl-N-hydroxy-2-(3-hydroxyphenoxy)ethylamine as a white solid.
Name
N-formyl-N-hydroxy-2-(3-benzyloxyphenoxy)ethylamine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]([CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]CC2C=CC=CC=2)[CH:9]=1)[OH:4])=[O:2]>CO.[Pd]>[CH:1]([N:3]([CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[CH:9]=1)[OH:4])=[O:2]

Inputs

Step One
Name
N-formyl-N-hydroxy-2-(3-benzyloxyphenoxy)ethylamine
Quantity
300 mg
Type
reactant
Smiles
C(=O)N(O)CCOC1=CC(=CC=C1)OCC1=CC=CC=C1
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Celite
WASH
Type
WASH
Details
washing with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by reverse-phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C(=O)N(O)CCOC1=CC(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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